molecular formula C14H19N3O B1438226 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine CAS No. 1094544-00-9

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine

Cat. No.: B1438226
CAS No.: 1094544-00-9
M. Wt: 245.32 g/mol
InChI Key: DYDIXKXTRPCMCF-UHFFFAOYSA-N
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Description

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a morpholine group, which is a six-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The morpholine group can be introduced through a nucleophilic substitution reaction using 2-chloroethylmorpholine as a reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indole-5-amine: Lacks the morpholine group, which may affect its solubility and bioavailability.

    1-[2-(piperidin-4-yl)ethyl]-1H-indol-5-amine: Contains a piperidine group instead of a morpholine group, which may alter its biological activity and pharmacokinetic properties.

    1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carboxaldehyde:

Uniqueness

1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine is unique due to the presence of both the indole core and the morpholine group, which confer distinct chemical and biological properties. The combination of these two functional groups can enhance the compound’s versatility and potential for various applications in research and industry .

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-13-1-2-14-12(11-13)3-4-17(14)6-5-16-7-9-18-10-8-16/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDIXKXTRPCMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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